5-Bromo-3',5'-bis-O-benzoyl-2'-deoxy-2'-fluoro-beta-D-arabinouridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

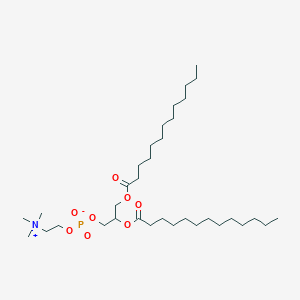

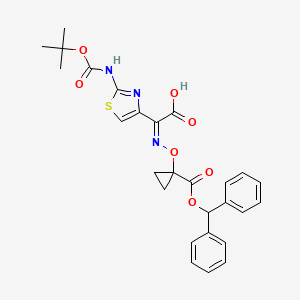

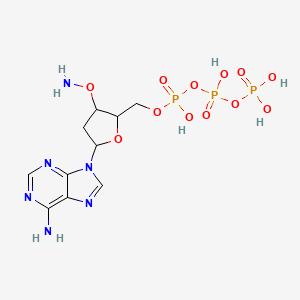

5-Bromo-3’,5’-bis-O-benzoyl-2’-deoxy-2’-fluoro-beta-D-arabinouridine (CAS: 213136-12-0) is a synthetic nucleoside derivative. Its chemical formula is C₂₃H₁₈BrFN₂O₇, and it has a molar mass of approximately 533.3 g/mol . This compound combines the sugar moiety of arabinose with a fluorine-substituted uracil base.

Preparation Methods

The synthetic routes for 5-Bromo-3’,5’-bis-O-benzoyl-2’-deoxy-2’-fluoro-beta-D-arabinouridine involve benzoylation and bromination of the corresponding precursor nucleoside. The reaction conditions and industrial production methods are proprietary, but research laboratories typically achieve the synthesis through multistep processes.

Chemical Reactions Analysis

Benzoylation: The compound undergoes benzoylation at the 3’ and 5’ hydroxyl groups of the arabinose sugar. Benzoyl chloride or benzoyl anhydride is commonly used as the reagent.

Bromination: The bromination step introduces the bromine atom at the 5-position of the uracil base. N-bromosuccinimide (NBS) or other brominating agents are employed.

Major Products: The final product is 5-Bromo-3’,5’-bis-O-benzoyl-2’-deoxy-2’-fluoro-beta-D-arabinouridine, which exhibits enhanced stability and potential therapeutic properties.

Scientific Research Applications

Antiviral Activity: Researchers investigate its antiviral potential due to its resemblance to natural nucleosides. It may inhibit viral replication by interfering with nucleic acid synthesis.

Cancer Therapy: The compound’s unique structure makes it a candidate for cancer treatment. It could target cancer cells selectively.

Chemical Biology: Scientists explore its role in probing RNA and DNA structures.

Pharmacology: Its pharmacokinetics and pharmacodynamics are subjects of study.

Mechanism of Action

Inhibition of Nucleic Acid Synthesis: By incorporating into viral or cancerous DNA/RNA, it disrupts replication and transcription.

Activation of Apoptosis: It may induce programmed cell death pathways.

Comparison with Similar Compounds

Clofarabine: A related nucleoside analog used in leukemia treatment.

Gemcitabine: Another nucleoside analog with broad anticancer applications.

Properties

Molecular Formula |

C23H18BrFN2O7 |

|---|---|

Molecular Weight |

533.3 g/mol |

IUPAC Name |

[3-benzoyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl benzoate |

InChI |

InChI=1S/C23H18BrFN2O7/c24-15-11-27(23(31)26-19(15)28)20-17(25)18(34-22(30)14-9-5-2-6-10-14)16(33-20)12-32-21(29)13-7-3-1-4-8-13/h1-11,16-18,20H,12H2,(H,26,28,31) |

InChI Key |

ZUEZUNSMNFNCLZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C(=O)NC3=O)Br)F)OC(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-acetyloxy-2-(acetyloxymethyl)-6-[2-(3,4-diacetyloxyphenyl)ethoxy]-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-diacetyloxyphenyl)prop-2-enoate](/img/structure/B12103079.png)

![N-{4-[(cyclopropylmethyl)amino]phenyl}acetamide](/img/structure/B12103084.png)